(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate is a complex organic compound with the molecular formula C47H90O6 This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural and synthetic lipid molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, which is then esterified with dodecanoic acid, hexadecanoic acid, and octadec-9-enoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors. These reactors are designed to handle high volumes of reactants and operate under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent and high-yield synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids corresponding to the original ester groups.
Reduction: Alcohols derived from the reduction of ester groups.
Substitution: New compounds with substituted functional groups replacing the ester groups.
Scientific Research Applications
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism by which (2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate exerts its effects is primarily related to its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2-dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate
- (2-dodecanoyloxy-3-hexadecanoyloxypropyl) octadecanoate
Uniqueness
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate is unique due to the presence of the (E)-octadec-9-enoate group, which imparts distinct chemical and physical properties. This unsaturated fatty acid ester can influence the compound’s behavior in lipid membranes, making it particularly valuable for studies related to membrane dynamics and function.
Properties
Molecular Formula |
C49H92O6 |
---|---|
Molecular Weight |
777.2 g/mol |
IUPAC Name |
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-29-18-15-12-9-6-3)44-53-47(50)41-38-35-32-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ |
InChI Key |
JVXJQYMUDCPDID-WCWDXBQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.